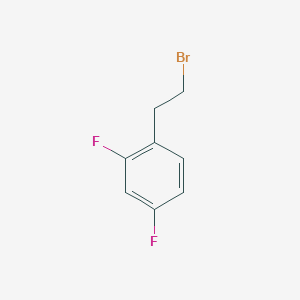

2,4-Difluorophenethyl bromide

CAS No.: 214618-54-9

Cat. No.: VC2448419

Molecular Formula: C8H7BrF2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214618-54-9 |

|---|---|

| Molecular Formula | C8H7BrF2 |

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | 1-(2-bromoethyl)-2,4-difluorobenzene |

| Standard InChI | InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 |

| Standard InChI Key | RSBJMWJOKSSURV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)CCBr |

| Canonical SMILES | C1=CC(=C(C=C1F)F)CCBr |

Introduction

Physical and Chemical Properties

Identification and Basic Properties

2,4-Difluorophenethyl bromide is cataloged with several identifiers that facilitate its recognition in chemical databases and literature. Table 1 summarizes the key identification parameters of this compound.

Table 1: Identification Parameters of 2,4-Difluorophenethyl Bromide

| Parameter | Value |

|---|---|

| CAS Registry Number | 214618-54-9 |

| IUPAC Name | 1-(2-bromoethyl)-2,4-difluorobenzene |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.04 g/mol |

| InChI Key | RSBJMWJOKSSURV-UHFFFAOYSA-N |

| InChI Code | 1S/C8H7BrF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 |

| SMILES | FC1=CC=C(C(F)=C1)CCBr |

The compound is also known by several synonyms including 2,4-Difluorophenethyl bromide and Benzene, 1-(2-bromoethyl)-2,4-difluoro- .

Physical Properties

2,4-Difluorophenethyl bromide possesses distinct physical properties that are important for its handling, purification, and application in various chemical processes. Table 2 presents the key physical properties of this compound.

Table 2: Physical Properties of 2,4-Difluorophenethyl Bromide

| Property | Value |

|---|---|

| Physical Form | Colorless liquid |

| Density | 1.5±0.1 g/cm³ at 25°C |

| Boiling Point | 204.3±25.0°C at 760 mmHg |

| Flash Point | 77.4±23.2°C |

| Refractive Index | 1.517 |

| LogP | 3.23 |

| Vapor Pressure | 0.4±0.4 mmHg at 25°C |

The relatively high boiling point indicates strong intermolecular forces, which is consistent with the presence of both bromine and fluorine atoms that contribute to dipole-dipole interactions .

Chemical Properties

The chemical reactivity of 2,4-Difluorophenethyl bromide is primarily driven by two key features: the reactivity of the bromoethyl group and the electronic effects of the difluorophenyl moiety. The bromoethyl group functions as an electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing effects of the difluorophenyl group, which increases the polarization of the carbon-bromine bond.

The fluorine substituents at positions 2 and 4 of the phenyl ring impact the electronic distribution within the aromatic system. These electron-withdrawing groups reduce the electron density in the aromatic ring, making it less reactive toward electrophilic aromatic substitution but potentially more reactive toward certain nucleophilic aromatic substitution processes.

Applications and Research

Pharmaceutical Applications

2,4-Difluorophenethyl bromide has significant applications in pharmaceutical research, particularly in the synthesis of bioactive compounds. One notable application is its role in the preparation of 5-HT₂A receptor antagonists.

Research by Fletcher et al. demonstrates the use of 2,4-difluorophenethyl bromide in the synthesis of 4-(phenylsulfonyl)piperidines, which are selective 5-HT₂A receptor antagonists. In their study, compound 60 (1.7 mmol) was reacted with 2,4-difluorophenethyl bromide (0.39 g, 1.8 mmol) and K₂CO₃ (0.48 g, 3.4 mmol) in acetonitrile (CH₃CN) under reflux conditions for 18 hours to produce novel compounds with potential therapeutic applications .

These 5-HT₂A receptor antagonists are of particular interest in neuropsychopharmacology, as they may have applications in treating various psychiatric and neurological disorders including schizophrenia, depression, and certain types of headaches.

Other Applications

In addition to its pharmaceutical applications, 2,4-difluorophenethyl bromide serves as an important building block in organic synthesis. Its utility stems from the combination of the reactive bromoethyl group, which can participate in various substitution reactions, and the difluorophenyl moiety, which introduces specific electronic and steric effects into the target molecules.

The compound can be used in:

-

Preparation of fluorinated derivatives for studying structure-activity relationships in drug discovery

-

Synthesis of fluorinated materials with unique physical properties

-

Development of agrochemicals and specialty chemicals where fluorine substitution is desirable

| Parameter | Classification |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation) |

| H319 (Causes serious eye irritation) | |

| H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) |

| P264 (Wash skin thoroughly after handling) | |

| P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |

| P302+P352 (IF ON SKIN: Wash with plenty of soap and water) | |

| P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |

| Storage Conditions | Store in a dry place at room temperature |

Based on the safety data sheet (SDS) information from AK Scientific, the compound may cause skin irritation, serious eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE) including gloves, eye protection, and respiratory protection should be used when handling this material .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume